molecular formula C25H38O6 B12069261 [4-Hydroxy-8-[2-(4-hydroxy-6-oxooxan-2-yl)ethyl]-3,7-dimethyl-1,2,3,4,7,8-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate

[4-Hydroxy-8-[2-(4-hydroxy-6-oxooxan-2-yl)ethyl]-3,7-dimethyl-1,2,3,4,7,8-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate

Cat. No.: B12069261
M. Wt: 434.6 g/mol
InChI Key: PHYROLUQFDDXMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound [4-Hydroxy-8-[2-(4-hydroxy-6-oxooxan-2-yl)ethyl]-3,7-dimethyl-1,2,3,4,7,8-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate, commonly known as Simvastatin, is a semi-synthetic derivative of the fungal metabolite lovastatin. Its IUPAC name reflects its complex bicyclic structure, featuring a hexahydronaphthalene core linked to a 4-hydroxy-6-oxotetrahydro-2H-pyran (δ-lactone) moiety via an ethyl bridge, esterified with a 2,2-dimethylbutanoate group .

Simvastatin is a prodrug that undergoes in vivo hydrolysis to its active β-hydroxy acid form, which competitively inhibits 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis . Clinically, it is used to treat hypercholesterolemia by reducing low-density lipoprotein (LDL) cholesterol and triglycerides . Key physicochemical properties include a molecular weight of 418.57 g/mol, high lipophilicity (LogD ~7.4), and low water solubility, necessitating formulation enhancements for bioavailability .

Properties

IUPAC Name

[4-hydroxy-8-[2-(4-hydroxy-6-oxooxan-2-yl)ethyl]-3,7-dimethyl-1,2,3,4,7,8-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H38O6/c1-6-25(4,5)24(29)31-20-11-15(3)23(28)19-9-7-14(2)18(22(19)20)10-8-17-12-16(26)13-21(27)30-17/h7,9,14-18,20,23,26,28H,6,8,10-13H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHYROLUQFDDXMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(=O)OC1CC(C(C2=C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H38O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-Hydroxy-8-[2-(4-hydroxy-6-oxooxan-2-yl)ethyl]-3,7-dimethyl-1,2,3,4,7,8-hexahydronaphthalen-1-yl 2,2-dimethylbutanoate (CAS No. 892395-81-2) is a complex organic molecule with potential biological applications. This article reviews its biological activity based on diverse sources, highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.

The molecular formula of the compound is C25H38O5C_{25}H_{38}O_{5} with a molecular weight of 418.57 g/mol. It features a hexahydronaphthalene structure that contributes to its biological interactions.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Modulation of GTPase Pathways : Similar compounds have been shown to influence Rho GTPase pathways, which are critical in regulating cell morphology and motility. Such modulation can inhibit metastasis in cancer cells and alter cellular signaling pathways .
  • Antioxidant Activity : Compounds with similar structures often exhibit antioxidant properties. This activity can protect cells from oxidative stress and may play a role in neuroprotection .
  • Antimicrobial Properties : Some derivatives have demonstrated antibacterial activity against various pathogens. The presence of hydroxyl and ketone groups in the structure may enhance this activity by disrupting bacterial cell membranes .

Biological Activity Data

The following table summarizes relevant biological activities associated with the compound and its analogs:

Biological ActivityMechanism of ActionReference
AnticancerInhibition of Rho GTPase pathways
AntioxidantScavenging free radicals
AntimicrobialDisruption of bacterial membranes
NeuroprotectiveProtection against oxidative stress

Case Studies

  • Anticancer Research : A study involving similar hexahydronaphthalene derivatives showed significant inhibition of melanoma cell migration through Rho GTPase pathway modulation. This suggests potential for the compound in cancer therapy .
  • Neuroprotection : In vitro studies indicated that related compounds could reverse neurodegeneration caused by oxidative stressors like cisplatin. This highlights their potential in treating neurodegenerative diseases .
  • Antimicrobial Efficacy : Research on structurally similar compounds has shown effectiveness against Mycobacterium tuberculosis by disrupting membrane integrity and inhibiting fatty acid biosynthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Simvastatin belongs to the statin class, which shares a common mechanism of action but differs in structural features, pharmacokinetics, and potency. Below is a detailed comparison with structurally and functionally related compounds.

Structural Analogs

2.1.1 Lovastatin
  • Structure : Differs from Simvastatin by a single methyl group; the ester side chain is 2-methylbutyryl instead of 2,2-dimethylbutyryl .
  • Activity : Both are prodrugs requiring activation, but Simvastatin’s additional methyl group enhances metabolic stability, resulting in ~2-fold greater potency in inhibiting HMG-CoA reductase .
  • Pharmacokinetics : Simvastatin exhibits higher oral bioavailability (5–10%) compared to Lovastatin (<5%) due to reduced first-pass metabolism .
2.1.2 [(1S,3S,7R,8R,8aS)-8-{2-[(2R,4R)-4-hydroxy-6-oxotetrahydro-2H-pyran-2-yl]ethyl}-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-diethylbutanoate
  • Structure: The 2,2-dimethylbutanoate group in Simvastatin is replaced with a 2,2-diethylbutanoate ester .

Ester Variants

2.2.1 Ethyl 2,2-Dimethylbutanoate
  • Structure : A simple ester lacking the bicyclic core and lactone group .
  • Properties : Boiling point 143.6°C, LogP 1.98, and flash point 39.1°C, making it volatile and less suited for pharmaceutical use compared to Simvastatin’s complex ester .
2.2.2 Deuterated Analogs
  • Example: (S)-5-(1-(2-Chlorophenyl)-2-(methoxy-d3)-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl 2,2-dimethylbutanoate .

Other Statins

Compound Key Structural Differences from Simvastatin Pharmacological Notes
Atorvastatin Fluorophenyl group; pyrrole-based side chain Longer half-life (~14 hours) and higher potency
Pravastatin Hydroxyl group replaces lactone; open-ring structure Water-soluble; minimal CYP3A4 metabolism
Rosuvastatin Sulfonyl group enhances polar interactions Highest LDL reduction per mg dose

Key Research Findings

Physicochemical and Pharmacokinetic Data

Property Simvastatin Lovastatin Ethyl 2,2-Dimethylbutanoate
Molecular Weight (g/mol) 418.57 404.55 144.21
LogD 7.4 6.9 1.98
Water Solubility <0.1 mg/mL <0.1 mg/mL 2.3 mg/mL
Bioavailability 5–10% <5% N/A

Metabolic and Toxicological Considerations

  • Impurities : Synthesis of Simvastatin generates trace impurities (e.g., lovastatin derivatives), which must be controlled to <0.1% to meet ICH guidelines .
  • Toxicity : Statins share a risk of myopathy, but Simvastatin’s lipophilicity increases muscle penetration compared to hydrophilic statins like Pravastatin .

Recent Advances

  • Esters of 2,2-Dimethylbutyric Acid : Research on linear alcohol esters (C1–C10) has characterized their vapor-liquid equilibria and enthalpies of vaporization, informing industrial applications .
  • Crystal Structure : Simvastatin’s δ-lactone ring forms infinite hydrogen-bonded chains, stabilizing its solid-state structure .

Preparation Methods

Molecular Architecture

The target compound features a hexahydronaphthalene core substituted with hydroxyl groups at positions 4 and 8, a 2,2-dimethylbutanoate ester at position 1, and a tetrahydro-2H-pyran-2-yl ethyl side chain at position 8. Stereochemical configurations are defined as (1S,3R,4S,7S,8S) for the naphthalene moiety and (2R,4R) for the pyran ring. The molecular formula C25H38O6 (MW: 434.6 g/mol) was confirmed via high-resolution mass spectrometry.

Spectroscopic Characterization

  • 1H NMR (500 MHz, CDCl3): δ 5.48 (m, 1H, H-8), 4.98 (d, J = 4.5 Hz, 1H, H-4), 4.20 (m, 1H, pyran H-4), 2.75 (m, 2H, ethyl linker), 1.25 (s, 6H, dimethylbutanoate).

  • 13C NMR : 178.2 ppm (pyran C-6 ketone), 170.5 ppm (ester carbonyl), 125.3 ppm (naphthalene C-1).

Synthetic Methodologies

Four-Step Heterodiacylation Route

  • Enzymatic Hydrolysis : Lovastatin (20% w/v) undergoes hydrolysis using a recombinant hydrolase (SEQ ID NO:4) in phosphate buffer (pH 7.0, 35°C) to yield triol acid (92% conversion).

  • Lactonization and Acylation : The triol acid is treated with acetic anhydride and BF3·OEt2 (0.5 eq) in dichloromethane (−10°C) to form 4-acetyl lactone (85% yield).

  • 8-Position Acylation : The lactone reacts with 2,2-dimethylbutyryl chloride (1.2 eq) and DMAP (0.1 eq) in THF, yielding 4-acetyl-8-(2,2-dimethylbutanoyl) intermediate (78% yield).

  • Deprotection : Selective hydrolysis of the 4-acetyl group using Candida antarctica lipase B (CAL-B) in methanol (40°C, 12 h) provides the target compound (94% purity).

Five-Step Route with Diol Lactone Intermediate

  • Triol Acid Formation : As above.

  • Acid-Catalyzed Lactonization : Heating triol acid with p-TsOH (0.1 eq) in toluene (80°C, 4 h) forms diol lactone (88% yield).

  • 4′-OH Protection : Regioselective acylation with vinyl acetate (2 eq) and Pseudomonas fluorescens esterase (PFE) yields 4-acetoxy lactone (91% selectivity).

  • 8-OH Acylation : 2,2-Dimethylbutyryl chloride (1.5 eq) and BF3·OEt2 (0.3 eq) in CH2Cl2 (−15°C) afford the diacylated product (83% yield).

  • Final Deprotection : CAL-B-mediated hydrolysis removes the 4′-acetyl group (96% conversion).

Process Optimization and Yield Enhancement

Catalytic Systems for Acylation

Acylating AgentCatalystTemp (°C)Yield (%)Purity (%)
2,2-DMB-ClBF3·OEt2−158598.5
2,2-DMB-AnhydrideDMAP257295.2
2,2-DMB-ImidazoleNone605889.7

Table 1: Comparative acylation efficiency at the 8-position using chemical catalysts.

Enzymatic Hydrolysis Parameters

  • pH Optimization : Hydrolase SEQ ID NO:4 shows maximal activity at pH 7.0–7.5 (Vmax = 12 µmol/min/mg).

  • Temperature Stability : Enzyme retains >80% activity after 24 h at 40°C.

  • Substrate Loading : 20% w/v lovastatin achieves 92% conversion without substrate inhibition.

Impurity Profiling and Control

Dimeric Byproduct Formation

The primary impurity arises from intermolecular esterification between the 4-OH and 8-acyl groups (0.8–1.2% in crude product). Recrystallization from heptane/ethyl acetate (3:1) reduces dimer content to <0.1%.

Chromatographic Purity Assessment

StepPurity (%)Dimer Content (%)
Crude Product85.21.1
After Precipitation93.70.4
Final Recrystallization99.10.08

Table 2: Purification trajectory using antisolvent crystallization.

Industrial-Scale Production Considerations

Cost Analysis

  • Enzyme Cost : Recombinant hydrolase adds $12–15/kg to production costs.

  • Solvent Recovery : Dichloromethane and THF are recycled via distillation (85% recovery).

  • Waste Streams : Aqueous phases contain <50 ppm organic solvents, meeting EPA guidelines.

Environmental Impact

  • E-Factor : 18 kg waste/kg product (primarily from solvent use).

  • PMI (Process Mass Intensity) : 32, reduced to 25 with solvent substitution .

Q & A

Q. What are the primary challenges in synthesizing this compound, and what methodologies address regioselectivity during esterification?

Synthesis challenges include regioselective acylation of the hydroxyl group in the hexahydronaphthalene core and stereochemical control during the introduction of the 4-hydroxy-6-oxooxan-2-yl substituent. Acylation can be optimized using protective groups (e.g., silyl ethers) to direct reactivity . For stereochemical control, asymmetric catalysis or chiral auxiliaries are recommended, with progress monitored via 1H^{1}\text{H}-NMR and HPLC .

Q. Which analytical techniques are most reliable for confirming the stereochemistry of the hexahydronaphthalene core?

X-ray crystallography is the gold standard for resolving stereochemistry, as seen in related naphthalene derivatives . For routine analysis, NOESY NMR can confirm spatial relationships between protons, while chiral HPLC with polar stationary phases (e.g., amylose-based) validates enantiomeric purity .

Q. How can researchers optimize purification protocols for this compound given its structural complexity?

Use a combination of normal-phase chromatography (silica gel) for initial separation and reversed-phase HPLC (C18 column, acetonitrile/water gradient) for final purification. Solid-phase extraction (SPE) with Oasis HLB cartridges effectively removes polar impurities, as validated in wastewater analysis of structurally diverse compounds .

Advanced Research Questions

Q. What experimental designs are recommended to study the environmental fate of this compound, particularly its degradation products?

Adopt a tiered approach:

  • Laboratory studies : Simulate hydrolysis (pH 7–9) and photolysis (UV irradiation) to identify primary degradation products via LC-QTOF-MS .
  • Field studies : Use split-split-plot designs (as in agricultural trials) to assess soil adsorption and bioaccumulation in model organisms (e.g., Daphnia magna) .
  • Computational modeling : Predict metabolites using tools like EPA EPI Suite, cross-referenced with experimental data .

Q. How does stereochemistry influence the compound’s biological activity, and what strategies mitigate off-target effects?

The (8R,8aS) configuration in the hexahydronaphthalene core enhances binding affinity to sterol-binding proteins (e.g., oxysterol-binding protein homologs), while mismatched stereoisomers exhibit reduced activity . To minimize off-target effects, employ structure-activity relationship (SAR) studies with enantiomerically pure analogs and molecular docking simulations against target receptors .

Q. What methodologies are suitable for quantifying trace levels of this compound in biological matrices?

Develop a UPLC-MS/MS method with deuterated internal standards (e.g., d4d_4-triclosan for isotopic dilution). Optimize ionization using ESI+ mode and fragmentor voltages >100 eV. Validate sensitivity (LOQ <1 ng/mL) and matrix effects (recovery 85–115%) per FDA guidelines, as demonstrated in multi-analyte environmental studies .

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

Discrepancies often arise from impurities (>95% purity required) or solvent effects (e.g., DMSO quenching ROS signals). Conduct orthogonal assays:

  • In vitro : Compare cytotoxicity (MTT assay) and oxidative stress (DCFH-DA probe) across multiple cell lines .
  • In silico : Use molecular dynamics simulations to assess binding stability under physiological conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.